3-Dodecylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dodecylimidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring with a dodecyl side chain. This compound is part of the imidazolidine-2,4-dione family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecylimidazolidine-2,4-dione typically involves the reaction of dodecylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Dodecylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dodecyl side chain can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
Major products formed from these reactions include various imidazolidine-2,4-dione derivatives with modified side chains or functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Dodecylimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Dodecylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its hypoglycemic and antimicrobial activities.
Imidazolidine-2,4-dione: Shares a similar core structure but with different side chains and functional groups
Uniqueness
3-Dodecylimidazolidine-2,4-dione is unique due to its dodecyl side chain, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various applications and research studies .
Properties
CAS No. |
101082-80-8 |
---|---|
Molecular Formula |
C15H28N2O2 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
3-dodecylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H28N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(18)13-16-15(17)19/h2-13H2,1H3,(H,16,19) |
InChI Key |
IBPPVDPOIYOWAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)CNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.